amine](/img/structure/B13457899.png)
[(3,5-Dibromophenyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromophenyl)methylamine is an organic compound characterized by the presence of a dibromophenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)methylamine typically involves the reaction of 3,5-dibromobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (3,5-Dibromophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted phenylamines, nitroso compounds, and reduced amine derivatives .
Scientific Research Applications
(3,5-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
(3,5-Dibromophenyl)methylamine can be compared with other similar compounds such as:
(3,5-Dibromophenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group.
(3,5-Dibromophenyl)methylamine: Contains a phenyl group, leading to different chemical properties and applications
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 |
InChI Key |
NLCATMNGDMWCBP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


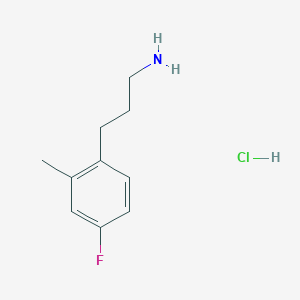

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
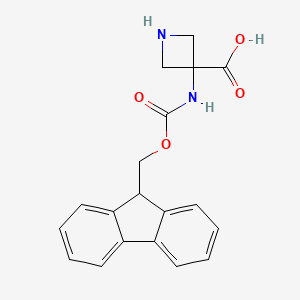
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
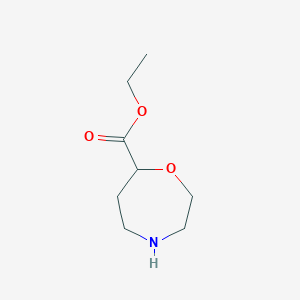
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)
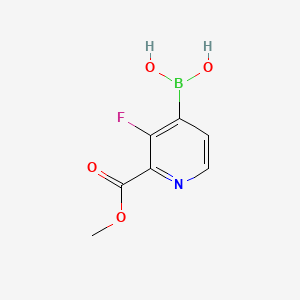
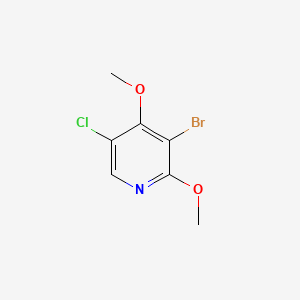
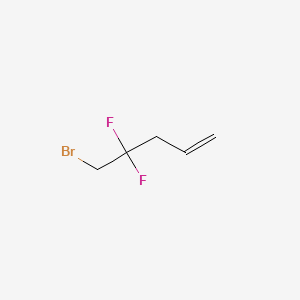
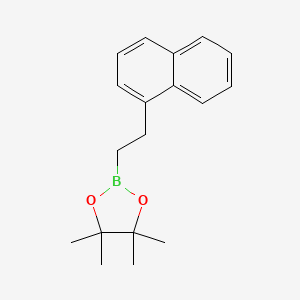
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
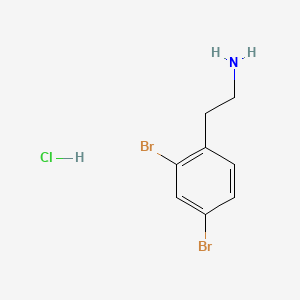
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
